(E)-N-(cyanomethyl)-3-[2-(difluoromethoxy)phenyl]prop-2-enamide
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Overview
Description
“(E)-N-(cyanomethyl)-3-[2-(difluoromethoxy)phenyl]prop-2-enamide” is a complex organic compound. It contains a cyanomethyl group (-CH2CN), a difluoromethoxy group (-OCHF2), and a phenyl group (C6H5). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyanomethyl, difluoromethoxy, and phenyl groups would likely result in a complex three-dimensional structure. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the cyanomethyl group might undergo reactions with nucleophiles, while the difluoromethoxy group might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Crystallography and Molecular Structure
Research has explored the molecular structures of compounds similar to "(E)-N-(cyanomethyl)-3-[2-(difluoromethoxy)phenyl]prop-2-enamide," highlighting their potential in understanding hydrogen-bonding networks and crystal packing. For instance, studies on leflunomide metabolite analogs reveal potent inhibition of Bruton's tyrosine kinase (BTK), with detailed examination of crystal-packing interactions due to intermolecular cyano-amide hydrogen bonding, illustrating the compounds' planarity and stability through intramolecular hydrogen bonds (Ghosh et al., 2000).
Enzyme Inhibition
Compounds structurally related to "this compound" have been studied for their effects on enzymes such as dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis. This research is significant for understanding the mechanisms behind immunosuppressive drugs and their potential therapeutic applications (Knecht & Löffler, 1998).
Synthetic Chemistry
Advancements in synthetic methodologies for related compounds have been reported, including novel synthetic methods for cyanofluoroamides using cobaltadithiolene complexes, demonstrating improved yields under mild conditions. This research contributes to the broader field of organic synthesis, offering new pathways for creating complex molecules (Yokoyama et al., 2004).
Liquid Crystal Technology
Research into highly fluorinated monomers as precursors for side-chain liquid crystalline polysiloxanes showcases the role of similar compounds in developing new materials with unique properties. These findings are crucial for the advancement of materials science, particularly in creating substances with specific thermal and optical characteristics (Bracon et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-N-(cyanomethyl)-3-[2-(difluoromethoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c13-12(14)18-10-4-2-1-3-9(10)5-6-11(17)16-8-7-15/h1-6,12H,8H2,(H,16,17)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSRLJIRSKSHAE-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC#N)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC#N)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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